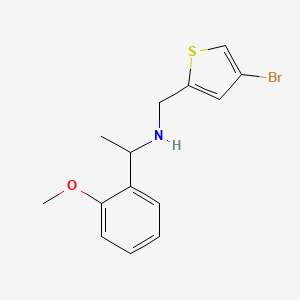
1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one is a compound that belongs to the class of imidazolidin-2-ones. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and other biologically active molecules . The compound features a unique structure that combines a pyrimidine ring with an imidazolidinone moiety, making it a valuable target for synthetic and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4,6-diaminopyrimidine-2-thiol with an appropriate acylating agent to form the thioacetyl intermediate. This intermediate is then reacted with imidazolidin-2-one under suitable conditions to yield the desired compound . Industrial production methods often involve the use of acid-catalyzed reactions and the cyclization of acyclic precursors to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antitumor, and antiviral agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. Additionally, it has applications in the industry as a precursor for the synthesis of other biologically active compounds .
Wirkmechanismus
The mechanism of action of 1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects . For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Vergleich Mit ähnlichen Verbindungen
1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one can be compared with other similar compounds, such as imidazole and imidazolidine derivatives. These compounds share structural similarities but differ in their biological activities and applications . For instance, imidazole derivatives are known for their antifungal and antibacterial properties, while imidazolidine derivatives are often used as chiral auxiliaries in asymmetric synthesis . The unique combination of a pyrimidine ring and an imidazolidinone moiety in this compound sets it apart from these related compounds and contributes to its distinct biological activities .
Eigenschaften
Molekularformel |
C9H12N6O2S |
|---|---|
Molekulargewicht |
268.30 g/mol |
IUPAC-Name |
1-[2-(4,6-diaminopyrimidin-2-yl)sulfanylacetyl]imidazolidin-2-one |
InChI |
InChI=1S/C9H12N6O2S/c10-5-3-6(11)14-8(13-5)18-4-7(16)15-2-1-12-9(15)17/h3H,1-2,4H2,(H,12,17)(H4,10,11,13,14) |
InChI-Schlüssel |
CKXBRGKRCKYEMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1)C(=O)CSC2=NC(=CC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methoxy-6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14915918.png)
![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)
![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)




![3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14915989.png)



